molecular formula C11H14O B1273593 1-(2,5-Dimethylphenyl)propan-1-one CAS No. 35031-52-8

1-(2,5-Dimethylphenyl)propan-1-one

Cat. No. B1273593
CAS RN: 35031-52-8
M. Wt: 162.23 g/mol
InChI Key: MWTJJAYEJFLROK-UHFFFAOYSA-N
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Description

The compound "1-(2,5-Dimethylphenyl)propan-1-one" is a chemical entity that can be associated with a family of organic compounds known as ketones, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can offer insights into the properties and behaviors that "1-(2,5-Dimethylphenyl)propan-1-one" may exhibit.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions. For instance, the compound "1-(2,5-dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one" was synthesized through an aldol condensation reaction of 3-acetyl-2,5-dimethythiophene and 2,4,5-trimethoxybenzaldehyde in methanolic NaOH at room temperature . This suggests that a similar approach could potentially be applied to synthesize "1-(2,5-Dimethylphenyl)propan-1-one" using appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using various spectroscopic techniques. For example, the molecular structure, vibrational wavenumbers, and geometrical parameters of a related compound were confirmed and computed using techniques such as FT-IR, single crystal X-ray diffraction, and density functional theory (DFT) methods . These methods could be applied to "1-(2,5-Dimethylphenyl)propan-1-one" to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

The reactivity of ketones like "1-(2,5-Dimethylphenyl)propan-1-one" can be inferred from the behavior of structurally similar compounds. Ketones typically undergo reactions such as nucleophilic addition due to the electrophilic nature of the carbonyl carbon. The provided papers do not detail specific reactions for the exact compound , but the synthesis methods and structural analyses of related compounds suggest that "1-(2,5-Dimethylphenyl)propan-1-one" would likely participate in similar chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ketones are influenced by their molecular structure. The presence of electron-donating groups, such as methyl groups, can affect the electron density around the carbonyl group and influence properties like boiling point, solubility, and reactivity. The papers provided do not directly address the physical properties of "1-(2,5-Dimethylphenyl)propan-1-one," but studies on related compounds using computational methods such as HOMO and LUMO analysis, as well as NBO analysis, can provide insights into the electronic properties and stability of the molecule .

Scientific Research Applications

X-ray Structures and Computational Studies

The research by Nycz et al. (2011) involves the characterization of several cathinones, including compounds similar to 1-(2,5-Dimethylphenyl)propan-1-one. This study utilized techniques like FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction. The findings are significant for understanding the molecular structure and properties of such compounds, offering insights into their potential scientific applications (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Molecular Complexes with Hydroxy Host Systems

Toda, Tanaka, and Mak (1985) explored the structures of molecular complexes involving compounds structurally related to 1-(2,5-Dimethylphenyl)propan-1-one. Their work with X-ray crystallography provides valuable information on the formation and characteristics of these complexes, which could be relevant for various scientific applications including material science and molecular recognition studies (Toda, Tanaka, & Mak, 1985).

Conformational Analyses in Different Environments

Nitek et al. (2020) reported on the crystal structures and conformational analyses of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, closely related to the compound . Their study includes X-ray diffraction analysis and the examination of hydrogen-bonded chains and rings, providing insights into the behavior of these compounds in different environments. This research could be relevant for the development of new pharmaceuticals or materials (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).

Synthesis and Properties of PRODAN Derivatives

Abelt, Sun, and Everett (2011) described the synthesis and properties of 1-(6-(dimethylamino)naphthalen-1-yl)propan-1-one (2,5-PRODAN), which shares structural features with 1-(2,5-Dimethylphenyl)propan-1-one. Their research into the photophysical properties of these compounds is crucial for applications in photochemistry and fluorescence studies (Abelt, Sun, & Everett, 2011).

Safety And Hazards

The safety data sheet (SDS) for 1-(2,5-Dimethylphenyl)propan-1-one can be found online . It’s important to handle this chemical with appropriate safety measures.

properties

IUPAC Name

1-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTJJAYEJFLROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394309
Record name 1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethylphenyl)propan-1-one

CAS RN

35031-52-8
Record name 1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
T Pospíšil, AT Veetil, LAP Antony, P Klán - … & Photobiological Sciences, 2008 - Springer
A photoenolization reaction is shown to be the key reaction step in the preparation of substituted indan-1-ones as convenient precursors for the synthesis of donepezil, a well-known …
Number of citations: 17 link.springer.com
D Prochazkova, L Kurfiřtová, J Pavlatova - Catalysis today, 2012 - Elsevier
Zeolites differing in structure and acidity were tested in liquid phase acylation of p-xylene. Hexanoyl chloride, propionic anhydride and isobutyric anhydride were used as acylating …
Number of citations: 14 www.sciencedirect.com
T Solomek, P Stacko, A Tazhe Veetil… - The Journal of …, 2010 - ACS Publications
Irradiation of 2,5-dimethylbenzoyl oxiranes results in a relatively efficient and high-yielding formation of β-hydroxy functionalized indanones that structurally resemble biologically active …
Number of citations: 36 pubs.acs.org
S An, BS Park - Tetrahedron, 2018 - Elsevier
Photolysis of α-bromopropiophenones in acetonitrile results in formation of β-bromopropiophenones with good product selectivity, which can be coined as 1,2-Br shift reaction. The …
Number of citations: 3 www.sciencedirect.com
NM Shukla, M Chan, FS Lao, PJ Chu… - Bioorganic & medicinal …, 2021 - Elsevier
In the face of emerging infectious diseases, there remains an unmet need for vaccine development where adjuvants that enhance immune responses to pathogenic antigens are highly …
Number of citations: 3 www.sciencedirect.com
H Zhu - 2011 - escholarship.org
Active pharmaceutical ingredients (APIs) are often chiral. In many cases, different stereoisomers have significantly different physiological effects. As a result, the FDA requires clinical …
Number of citations: 2 escholarship.org
T Chen, H Ren, M Zhang… - Journal of Chemical …, 2016 - journals.sagepub.com
A variety of 2-(2-methylphenyl)-2-oxoethyl acetates were prepared from aromatic ketones by α-oxidation in acetic acid, using palladium acetate as catalyst and (diacetoxyiodo)benzene …
Number of citations: 5 journals.sagepub.com
YN Nayak, S Nayak, YF Nadaf, NS Shetty… - Letters in Organic …, 2020 - researchgate.net
Friedel-Crafts reaction is one of the most useful synthetic tools in organic chemistry, mainly in the synthesis of aromatic ketones. The active catalysts for this reaction are modified …
Number of citations: 15 www.researchgate.net

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